molecular formula C23H26N4O2S2 B2693788 4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1207037-66-8

4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2693788
CAS RN: 1207037-66-8
M. Wt: 454.61
InChI Key: RSBCEHBTXFTWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H26N4O2S2 and its molecular weight is 454.61. The purity is usually 95%.
BenchChem offers high-quality 4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

Research on benzimidazole-thiazole derivatives highlights their potential as anticancer agents. Some newly synthesized derivatives have shown promising cytotoxic activity against cancerous cell lines such as HepG2 and PC12, indicating their potential application in cancer therapy (Z. M. Nofal et al., 2014).

Antimicrobial Agents

Studies on thiazole and benzamide derivatives have identified compounds with significant antimicrobial activity. For example, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited potent antimicrobial properties against various bacterial and fungal strains, indicating their potential use as new antimicrobial agents (D. Bikobo et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and tested for their corrosion inhibiting effects on steel in acidic environments. These compounds demonstrated high efficiency in protecting steel from corrosion, suggesting their application in industrial processes to prevent material degradation (Zhiyong Hu et al., 2016).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds using precursors such as thiophenylhydrazonoacetates and benzamide oxime explores the creation of novel structures with potential biological activities. These studies contribute to the development of new compounds for further evaluation in various fields of chemistry and pharmacology (R. Mohareb et al., 2004).

Impurity Analysis in Pharmaceuticals

Identification and synthesis of impurities in pharmaceutical compounds, such as Repaglinide, underline the importance of purity analysis for drug safety and efficacy. The study of impurities helps in understanding the chemical stability and potential side reactions during drug formulation (Prasad Kancherla et al., 2018).

properties

IUPAC Name

4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S2/c28-21(26-18-5-2-1-3-6-18)16-31-23-24-12-13-27(23)19-10-8-17(9-11-19)22(29)25-15-20-7-4-14-30-20/h4,7-14,18H,1-3,5-6,15-16H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBCEHBTXFTWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

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